molecular formula C9H16NO5- B1199149 D-pantothenic acid CAS No. 20938-62-9

D-pantothenic acid

Cat. No.: B1199149
CAS No.: 20938-62-9
M. Wt: 218.23 g/mol
InChI Key: GHOKWGTUZJEAQD-ZETCQYMHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-Pantothenic Acid, universally known as Vitamin B5, is an essential, water-soluble nutrient that serves as the foundational precursor for the biosynthesis of coenzyme A (CoA) . This role makes it a critical compound for scientific investigation into cellular energy metabolism and biosynthesis pathways. Within the cell, this compound is sequentially phosphorylated and coupled with cysteine to ultimately form CoA, a cofactor that is indispensable for hundreds of biochemical reactions . Coenzyme A is vital for the synthesis and oxidation of fatty acids, the operation of the citric acid (TCA) cycle for energy production, and the synthesis of essential biomolecules such as cholesterol, steroid hormones, and neurotransmitters like acetylcholine . Consequently, research applications for this compound are broad, spanning the study of cellular metabolism, lipidomics, energy homeostasis, and neuronal function. Furthermore, its derivative, pantethine, has been investigated for its potential to modulate lipid profiles, marking it as a compound of interest in cardiovascular and metabolic disease research . Researchers also utilize this compound and its analogs, such as dexpanthenol, in dermatological and wound healing models to study their effects on epithelialization and skin barrier function . This product is strictly provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Properties

CAS No.

20938-62-9

Molecular Formula

C9H16NO5-

Molecular Weight

218.23 g/mol

IUPAC Name

3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate

InChI

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/p-1/t7-/m0/s1

InChI Key

GHOKWGTUZJEAQD-ZETCQYMHSA-M

SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O

Other CAS No.

137-08-6

Origin of Product

United States

Scientific Research Applications

Metabolic Functions

Coenzyme A Synthesis
D-pantothenic acid is integral to the synthesis of coenzyme A, facilitating the metabolism of carbohydrates, proteins, and fats. Coenzyme A is essential for the tricarboxylic acid cycle, fatty acid synthesis, and the production of neurotransmitters like acetylcholine .

Energy Production
As a component of coenzyme A, this compound aids in the conversion of nutrients into energy. This function is particularly important in tissues with high energy demands, such as the heart and brain .

Clinical Applications

Cardiovascular Health
Research indicates that this compound may play a role in managing dyslipidemia. In a randomized controlled trial involving 216 participants with moderate dyslipidemia, supplementation with pantethine (a derivative of this compound) resulted in significant reductions in triglycerides and total cholesterol levels .

Wound Healing
this compound has been studied for its potential in enhancing wound healing. Its role in cellular metabolism may help accelerate tissue repair processes .

Diabetic Complications
The compound has been investigated for its effects on diabetic peripheral neuropathy and ulceration. Studies suggest that it may improve nerve function and promote healing in diabetic patients .

Neuroprotective Effects

Cerebral Health
this compound has been shown to localize in myelinated structures of the brain, indicating its potential role in maintaining myelin integrity. Research suggests that deficiencies in pantothenic acid may be linked to neurodegenerative conditions such as Huntington's disease and Alzheimer's disease .

Antioxidant Properties
this compound contributes to cellular protection against oxidative stress by increasing levels of glutathione, an important antioxidant .

Dermatological Uses

Acne Treatment
Clinical studies have explored the efficacy of this compound in reducing acne lesions. Its anti-inflammatory properties may contribute to improved skin health by modulating sebum production and reducing inflammation .

Skin Hydration
Topical formulations containing this compound are often used for their moisturizing properties, promoting skin barrier function and hydration .

Dietary Sources and Supplementation

This compound is widely available in both animal and plant foods, including meats, eggs, legumes, whole grains, and vegetables. The average dietary intake varies but typically meets the recommended levels for most populations .

Table: Dietary Sources of this compound

Food SourcePantothenic Acid (mg per 100g)
Beef7.0
Chicken6.0
Egg4.0
Legumes0.5-1.0
Whole Grains0.5-1.0

Comparison with Similar Compounds

Physiological and Clinical Relevance

D-Pantothenic acid serves as a biomarker in chronic kidney disease (CKD), with decreased plasma levels observed in CKD models and partial restoration post-treatment . It also increases significantly after cardiac arrest, alongside riboflavin (vitamin B2), suggesting a role in stress response .

This compound shares structural and functional relationships with several compounds, including metabolic precursors, derivatives, and salts. Below is a detailed comparison:

Structural and Functional Analogues

Table 1: Key Compounds Compared with this compound
Compound Molecular Formula Molecular Weight (g/mol) Biological Role Key Differences from this compound Applications
This compound $ C9H{17}NO_5 $ 219.24 CoA precursor, vitamin B5 Reference compound Pharmaceuticals, feed, cosmetics
β-Alanine $ C3H7NO_2 $ 89.09 Precursor for this compound Lacks pantoic acid moiety; no vitamin activity Carnosine synthesis, pH buffering
Pantethine $ C{22}H{42}N4O8S_2 $ 554.72 Oxidized dimer of pantetheine Contains disulfide bond; regulates lipid metabolism Cholesterol-lowering therapies
Coenzyme A (CoA) $ C{21}H{36}N7O{16}P_3S $ 767.53 Central metabolic cofactor Incorporates this compound, ATP, and cysteine Fatty acid oxidation, biosynthesis
Calcium D-pantothenate $ C{18}H{32}CaN2O{10} $ 476.54 Salt form of this compound Improved stability; 1.087× molecular weight vs. free acid Dietary supplements, pharmaceuticals
Key Findings:
  • Pantethine : This dimeric form exhibits distinct lipid-regulating properties, unlike this compound, which primarily supports CoA synthesis .
  • Coenzyme A : Incorporates this compound as a structural component but requires additional moieties (e.g., cysteine, ATP) for full activity .
  • Calcium D-pantothenate : Widely used in supplements due to superior stability; conversion to free acid requires a factor of 0.920 .

Production and Engineering Insights

Table 2: Production Metrics Across Organisms
Organism Strategy Titer (g/L) Key Limitation Reference
Escherichia coli Blocked organic acid pathway; enhanced pyruvate flux 28.45 Byproduct secretion (e.g., L-valine)
Corynebacterium glutamicum ilvA deletion; panBC duplication 1.75 Flux competition with L-valine synthesis
Bacillus megaterium Precursor supply enhancement 8.20 NADPH availability

Q & A

Q. What are the key metabolic pathways involved in D-pantothenic acid biosynthesis in microorganisms?

this compound biosynthesis in microorganisms like Escherichia coli involves two parallel pathways: (1) the pantoate pathway , starting from α-ketoisovalerate, and (2) the β-alanine pathway , derived from aspartate decarboxylation. These converge via pantothenate synthetase (PanC) to form this compound. Methodologically, researchers can use 13C metabolic flux analysis to quantify pathway contributions and knockout strains to validate enzyme roles (e.g., panB, panC deletions) .

Key Enzymes :

EnzymeFunctionReference
PanBCatalyzes ketopantoate hydroxymethyltransferase
PanCSynthesizes pantothenate from pantoate + β-alanine
PanDAspartate decarboxylase (β-alanine synthesis)

Q. How can fermentation conditions be optimized for enhanced this compound yield in recombinant E. coli?

Optimization strategies include:

  • Fed-batch fermentation with controlled glucose feeding (30–80% w/w) to avoid acetate accumulation .
  • Maintaining dissolved oxygen (DO) at 1–10% to balance microbial growth and product synthesis .
  • Supplementing with isoleucine (0.1–1.0 g/L) to relieve feedback inhibition in the pantoate pathway .
  • Using metabolic engineering to overexpress panB and panC while downregulating competing pathways (e.g., acetate synthesis) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in this compound’s role in cancer cell apoptosis?

Studies report conflicting results: this compound induces apoptosis in PC-3 prostate cancer cells via AIF (Apoptosis-Inducing Factor) upregulation , but other models show no effect. To address this:

  • Use transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways.
  • Compare cell-line-specific metabolic dependencies (e.g., CoA levels) using LC-MS-based metabolomics.
  • Validate findings with CRISPR-Cas9 knockouts of AIF or pantothenate kinase (PanK) to assess mechanistic specificity .

Q. How do metabolic engineering strategies address bottlenecks in microbial this compound production?

Key challenges include carbon flux imbalance and byproduct accumulation (e.g., acetate). Advanced solutions:

  • Dynamic pathway regulation : Use inducible promoters (e.g., araBAD) to decouple growth and production phases .
  • Cofactor engineering : Overexpress NADPH-generating enzymes (e.g., glucose-6-phosphate dehydrogenase) to support PanC activity .
  • Consortium-based fermentation : Co-culture E. coli (pantoate production) with Corynebacterium glutamicum (β-alanine synthesis) to compartmentalize pathways .

Q. What statistical methods are critical for analyzing variability in this compound fermentation data?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize multi-variable interactions (e.g., pH, temperature, feed rate) .
  • Principal Component Analysis (PCA) : Identify outliers in large-scale fermentation datasets (e.g., 5 L bioreactor runs).
  • t-tests/ANOVA : Compare yields between engineered strains (e.g., E. coli W3110 vs. DH5α) with significance thresholds (p < 0.05) .

Data Contradiction & Reproducibility

Q. Why do discrepancies arise in reported this compound yields across studies?

Common sources of variability:

  • Strain heterogeneity : Subtle genetic differences in engineered E. coli (e.g., plasmid copy number, promoter strength) .
  • Analytical methods : HPLC vs. enzymatic assays may yield differing quantifications due to matrix interference .
  • Scale-up effects : Lab-scale (1–5 L) vs. industrial (1000 L) fermenters differ in oxygen transfer and mixing efficiency .

Recommendations :

  • Standardize analytical protocols (e.g., ISO 20633 for vitamin quantification).
  • Report raw data and fermentation parameters (e.g., DO, feed composition) in supplementary materials .

Methodological Resources

  • Metabolic Network Models : Use C. glutamicum GSDA models to predict byproduct formation during fed-batch runs .
  • Enzyme Activity Assays : Measure PanC activity via HPLC quantification of pantothenate (retention time: 8.2 min) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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D-pantothenic acid
Reactant of Route 2
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